molecular formula C12H13F2N B2663700 3-[(2,6-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine CAS No. 2287334-24-9

3-[(2,6-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2663700
CAS No.: 2287334-24-9
M. Wt: 209.24
InChI Key: ZOHLHVVWZAXPCB-UHFFFAOYSA-N
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Description

3-[(2,6-Difluorophenyl)methyl]bicyclo[111]pentan-1-amine is a compound that features a bicyclo[111]pentane core, which is a highly strained and rigid structureThe bicyclo[1.1.1]pentane motif is known for its ability to act as a bioisostere, replacing more common structures like benzene rings or tert-butyl groups, thereby enhancing the pharmacokinetic properties of drug candidates .

Preparation Methods

The synthesis of 3-[(2,6-Difluorophenyl)methyl]bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane . These methods are scalable and practical for industrial production.

Chemical Reactions Analysis

3-[(2,6-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[(2,6-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The rigid structure of the bicyclo[1.1.1]pentane core allows it to fit into binding sites that are otherwise inaccessible to more flexible molecules. This can enhance the compound’s binding affinity and selectivity for its targets. The 2,6-difluorophenylmethyl group further modulates the compound’s interactions with its targets, potentially affecting pathways involved in disease processes .

Properties

IUPAC Name

3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N/c13-9-2-1-3-10(14)8(9)4-11-5-12(15,6-11)7-11/h1-3H,4-7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHLHVVWZAXPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)CC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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